molecular formula C10H12ClNO B184526 N-(3-chlorophenyl)butanamide CAS No. 6832-93-5

N-(3-chlorophenyl)butanamide

Cat. No. B184526
CAS RN: 6832-93-5
M. Wt: 197.66 g/mol
InChI Key: QOKSOJARIYYAAO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)butanamide, also known as N-(3-chlorophenyl)butyramide or BCAA, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its ability to modulate the activity of the endocannabinoid system.

Mechanism Of Action

N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide works by binding to and modulating the activity of the CB1 and CB2 receptors in the endocannabinoid system. This leads to a reduction in the release of certain neurotransmitters, such as glutamate and substance P, which are involved in pain sensation. It also leads to an increase in the release of other neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

Biochemical And Physiological Effects

Studies have shown that N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. It has also been shown to increase the release of the anti-inflammatory cytokine IL-10. In addition, it has been shown to reduce the activity of certain enzymes, such as COX-2, which are involved in the production of prostaglandins, which are involved in pain sensation.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific physiological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide. For example, it could be investigated further as a potential therapeutic agent for the treatment of various conditions, including chronic pain, anxiety, and depression. It could also be used to investigate the role of the endocannabinoid system in various physiological processes, such as memory formation and learning. Additionally, it could be used to investigate the potential interactions between the endocannabinoid system and other physiological systems, such as the immune system.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide involves the reaction of 3-chlorobenzoyl chloride with butyramide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has been used in a variety of scientific research studies due to its ability to modulate the activity of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By modulating this system, N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has been shown to have potential therapeutic effects in the treatment of various conditions, including chronic pain, anxiety, and depression.

properties

CAS RN

6832-93-5

Product Name

N-(3-chlorophenyl)butanamide

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(3-chlorophenyl)butanamide

InChI

InChI=1S/C10H12ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13)

InChI Key

QOKSOJARIYYAAO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)Cl

Other CAS RN

6832-93-5

Origin of Product

United States

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